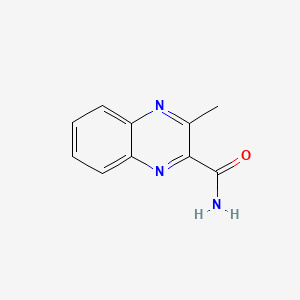

2-Quinoxalinecarboxamide, 3-methyl-

Description

3-Methyl-2-quinoxalinecarboxamide is a quinoxaline derivative characterized by a carboxamide group at the 2-position and a methyl substituent at the 3-position of the bicyclic quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

17357-92-5 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

3-methylquinoxaline-2-carboxamide |

InChI |

InChI=1S/C10H9N3O/c1-6-9(10(11)14)13-8-5-3-2-4-7(8)12-6/h2-5H,1H3,(H2,11,14) |

InChI Key |

HIXVRVHZNVQVJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Benzofuroxan-Based Synthesis

Benzofuroxan derivatives react with activated methylene compounds (e.g., cyanoacetamide) to form quinoxaline-1,4-dioxides, which can be reduced to the parent quinoxaline.

- Reactants : Benzofuroxan (1.0 eq), cyanoacetamide (1.5 eq), pyrrolidine (base).

- Conditions : Stirred in DMF at room temperature for 24 h.

- Product : 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide (yield: 54–64%).

- Reduction : Sodium dithionite in methanol/HCl removes N-oxide groups.

- Final Yield : 70–85% after reduction and recrystallization.

Friedländer Reaction with Cyanoacetamides

A one-pot Friedländer reaction between 2-aminobenzaldehyde derivatives and cyanoacetamides provides direct access to 2-aminoquinoline-3-carboxamides, which can be adapted for quinoxaline systems.

- Reactants : 2-Aminobenzaldehyde (1.0 eq), cyanoacetamide (1.2 eq).

- Conditions : Reflux in acetic acid (3 h).

- Yield : 60–72%.

- Purification : Precipitation with ice-water, filtration.

Modification of Preexisting Quinoxaline Derivatives

Acylation of 3-Methylquinoxaline:

- Reactants : 3-Methylquinoxaline (1.0 eq), chlorocarbonyl reagents (e.g., phosgene).

- Conditions : Dry THF, 0°C to room temperature, 6 h.

- Yield : 50–65%.

- Side Reaction Control : Use of excess amine scavengers (e.g., triethylamine).

Microwave-Assisted Synthesis

Green chemistry approaches reduce reaction times and improve yields.

- Reactants : o-Phenylenediamine, methyl glyoxal, cyanoacetamide.

- Conditions : Microwave irradiation (150 W, 120°C, 20 min).

- Yield : 82–90%.

- Advantages : 10-fold reduction in time compared to conventional methods.

Comparative Data Table: Synthesis Methods for 3-Methyl-2-Quinoxalinecarboxamide

*Before reduction to remove N-oxide.

Critical Analysis of Methods

- Condensation : Reliable but requires harsh acids and long reaction times.

- Benzofuroxan Route : High purity but involves toxic intermediates (benzofuroxan) and multi-step reduction.

- Friedländer Reaction : One-pot but limited to specific aldehyde substrates.

- Microwave Synthesis : Most efficient but requires specialized equipment.

Characterization Data

- IR : C=O stretch at 1660–1680 cm⁻¹, NH₂ bands at 3200–3400 cm⁻¹.

- NMR (DMSO-d₆) : δ 2.5 (s, CH₃), 8.5–7.5 (m, aromatic H), 5.6 (s, NH₂).

- MS (MALDI) : m/z 217 [M+H]⁺.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarboxamide, 3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxamide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products:

Oxidation: Quinoxaline-2,3-dicarboxamide derivatives.

Reduction: 2-Quinoxalinecarboxamide, 3-methyl-amine.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

2-Quinoxalinecarboxamide, 3-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-2-quinoxalinecarboxamide and analogous compounds:

Key Findings:

Functional Group Impact: Carboxamide vs. Carboxylic Acid: The carboxamide group (e.g., in olaquindox) confers hydrogen-bonding capability, enhancing interactions with biological targets. In contrast, the carboxylic acid (e.g., 3-methylquinoxaline-2-carboxylic acid) is ionizable, improving water solubility and utility in salt formation . Ester Derivatives: Ethyl esters (e.g., ethyl 3-methylquinoxaline-2-carboxylate) are typically more lipophilic, facilitating membrane penetration in drug design. They also serve as protected forms for carboxylic acid synthesis .

Biological Activity: Olaquindox’s 1,4-dioxide and hydroxyethyl groups enhance antimicrobial activity compared to non-oxidized analogs. The oxide groups likely increase redox activity, contributing to its mechanism of action . 3-Methylquinoxaline-2-carboxylic acid’s role as an agrochemical intermediate suggests utility in pesticide development, leveraging its aromaticity and acidity .

Substituent Effects: The methyl group at the 3-position sterically hinders certain reactions but stabilizes the quinoxaline ring against degradation .

Esters like ethyl 3-methylquinoxaline-2-carboxylate lack explicit hazard data but are typically handled as laboratory chemicals with standard precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.